3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes an ethoxyphenyl group, a pyridylmethyl group, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the ethoxyphenyl and pyridylmethyl groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves the use of ethoxybenzene derivatives and coupling reactions.
Attachment of the Pyridylmethyl Group: This can be done using pyridine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and pyridylmethyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide
- 3-(4-Chlorophenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide
- 3-(4-Fluorophenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-(4-Ethoxyphenyl)-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy, chloro, or fluoro groups.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-15-8-6-13(7-9-15)16-11-17(22-21-16)18(23)20-12-14-5-3-4-10-19-14/h3-11H,2,12H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
MBUNJYCXWPUFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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